molecular formula C7H15NO3 B2598695 Ethyl [(2-methoxyethyl)amino]acetate CAS No. 66935-31-7

Ethyl [(2-methoxyethyl)amino]acetate

Cat. No.: B2598695
CAS No.: 66935-31-7
M. Wt: 161.201
InChI Key: CAFRQFYFJDTUNI-UHFFFAOYSA-N
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Description

Ethyl [(2-methoxyethyl)amino]acetate (CAS: Not explicitly provided; structurally related to compounds in ) is a glycine derivative featuring a 2-methoxyethylamino substituent. It is synthesized via nucleophilic substitution between 2-methoxyethylamine and ethyl bromoacetate, yielding a pale yellow liquid with high purity (>99%) . This compound serves as a key intermediate in polypeptoid synthesis, a class of biomimetic polymers with applications in drug delivery and biomedical materials . Its methoxyethyl group enhances solubility in polar solvents while maintaining moderate lipophilicity, making it suitable for functionalization in pharmaceutical and material science contexts.

Properties

IUPAC Name

ethyl 2-(2-methoxyethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-3-11-7(9)6-8-4-5-10-2/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFRQFYFJDTUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66935-31-7
Record name ethyl 2-[(2-methoxyethyl)amino]acetate
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Preparation Methods

Ethyl [(2-methoxyethyl)amino]acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl bromoacetate with 2-methoxyethylamine under basic conditions. The reaction typically proceeds as follows:

  • Ethyl bromoacetate is added to a solution of 2-methoxyethylamine in an appropriate solvent such as ethanol.
  • A base, such as sodium hydroxide, is added to the mixture to facilitate the nucleophilic substitution reaction.
  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
  • The product is then isolated by extraction and purified by distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl [(2-methoxyethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives.

Scientific Research Applications

Ethyl [(2-methoxyethyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl [(2-methoxyethyl)amino]acetate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents and properties of Ethyl [(2-methoxyethyl)amino]acetate with similar esters:

Compound Name Substituent(s) Key Properties Reference
This compound 2-Methoxyethylamino Moderate polarity, high synthetic yield (99.1%), liquid at room temperature
2-Methoxyethyl acetate (110) 2-Methoxyethyl Lower polarity, higher volatility, used as a solvent
Ethyl 2-aminoacetate (124) Amino Higher basicity, prone to oxidation, solid at room temperature
Ethyl N-(2-methoxyethyl)-N-methylglycinate N-Methoxyethyl-N-methyl Increased steric hindrance, reduced hydrogen bonding capacity
Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate Thiazole + methoxyimino Enhanced bioactivity (antibacterial), crystalline solid

Key Observations :

  • Polarity and Solubility: The 2-methoxyethylamino group in the target compound balances polarity, enabling solubility in both ethyl acetate and aqueous media. In contrast, halogenated analogues (e.g., 2-chloroethyl acetate (111)) exhibit higher electronegativity but lower solubility .
  • Synthetic Accessibility: this compound is synthesized in near-quantitative yield under mild conditions , whereas thiazole-containing derivatives (e.g., ) require multi-step reactions involving hydrazides or heterocyclic ring formation .

Stability and Reactivity

  • Hydrolytic Stability: The methoxyethyl group in this compound provides steric protection against hydrolysis compared to Ethyl 2-hydroxyacetate (), which is prone to ester cleavage under acidic/basic conditions .
  • Electrophilicity: Compounds with oxo groups (e.g., Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate, ) exhibit higher electrophilicity, enhancing reactivity in nucleophilic acyl substitutions but reducing storage stability .

Biological Activity

Ethyl [(2-methoxyethyl)amino]acetate, also known as N-(2-Hydroxyethyl)-N-(2-methoxyethyl)glycine ethyl ester, is a compound of increasing interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C7H15NO3C_7H_{15}NO_3 and features both an amine and an ester group, contributing to its amphoteric nature. This structure allows it to potentially interact with various biological targets, enhancing its utility in drug development.

The biological activity of this compound is primarily attributed to its ability to serve as a ligand for various receptors and enzymes. The specific pathways through which it operates can vary depending on the target tissue or cell type. It is believed that the introduction of the [(2-methoxyethyl)amino] group can enhance solubility and pharmacokinetic properties of drug candidates, leading to improved therapeutic efficacy.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Studies have suggested that compounds containing the [(2-methoxyethyl)amino] moiety may possess anti-inflammatory properties. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Study on Drug Development : A recent study incorporated this compound into a series of drug candidates aimed at enhancing their bioavailability. The modified compounds demonstrated significantly improved pharmacokinetic profiles compared to their unmodified counterparts .
  • Antimicrobial Testing : In vitro tests showed that derivatives of this compound inhibited the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) were determined to be lower than those for existing antimicrobial agents .
  • Anti-inflammatory Activity : Another study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Data Summary

Property Value/Outcome
Molecular FormulaC7H15NO3C_7H_{15}NO_3
Antimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatory EffectsReduced inflammatory markers in animal models
Pharmacokinetic ImprovementEnhanced bioavailability in modified drug candidates

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